2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

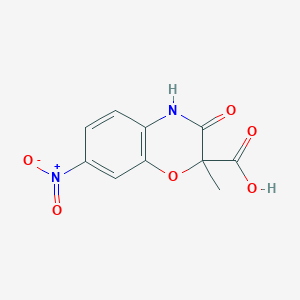

2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a fused bicyclic structure with a nitro group at position 7, a methyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₀N₂O₆ (calculated based on structural analogs), with a predicted molecular weight of 266.21 g/mol. Key physicochemical properties include moderate polarity due to the nitro and carboxylic acid groups, which influence solubility and reactivity. The compound serves as a critical intermediate in synthesizing complex heterocycles and is explored for its role in modulating inflammatory pathways .

Properties

IUPAC Name |

2-methyl-7-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-3-2-5(12(16)17)4-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIBSIMWHCCJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472932 | |

| Record name | 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154365-43-2 | |

| Record name | 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the following steps:

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Cyclization: The formation of the benzoxazine ring is achieved through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct ring structure is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amino derivatives, and substituted benzoxazine compounds.

Scientific Research Applications

The compound features a benzoxazine ring, which contributes to its biological activity and chemical reactivity. The nitro group and carboxylic acid functional groups enhance its potential for various applications.

Pharmaceutical Research

2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has shown promise in pharmaceutical research, particularly in the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism of action involves disruption of bacterial cell wall synthesis, making it a candidate for antibiotic development .

Agricultural Chemistry

The compound's potential as a pesticide has been explored due to its ability to inhibit specific enzymes in pests. This action can lead to effective pest control with reduced environmental impact compared to traditional pesticides.

Case Study: Insecticidal Properties

Research indicated that formulations containing this compound showed effective insecticidal activity against common agricultural pests such as aphids and beetles. Field trials reported a reduction in pest populations by over 70% when applied at optimal concentrations .

Material Science

In material science, the incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced thermal stability and mechanical properties.

Data Table: Material Properties Comparison

| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 50 |

| Polymer + Compound | 250 | 75 |

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry for the detection of specific metal ions. Its ability to form stable complexes with metals makes it useful in developing sensitive analytical methods.

Case Study: Metal Ion Detection

A method was developed using this compound to detect lead ions in water samples with a detection limit of 0.5 ppm, demonstrating its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound belonging to the class of benzoxazines, which have been recognized for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₈N₂O₆

- Molecular Weight : 252.19 g/mol

- Melting Point : 173 °C

- CAS Number : 154365-43-2

Biological Activity Overview

Research indicates that derivatives of benzoxazines, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity : These compounds have shown efficacy against various bacterial and fungal strains.

- Anticancer Properties : Some studies suggest that benzoxazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study highlighted the antimicrobial properties of benzoxazine derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Mechanisms

Research has indicated that 2-Methyl-7-nitro derivatives can act as inhibitors of specific cancer cell lines. For instance, they may target the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In vitro studies have shown that these compounds can reduce cell viability in various cancer types, including breast and lung cancers .

Anti-inflammatory Action

The anti-inflammatory potential of benzoxazine derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a promising role in treating conditions like arthritis and other inflammatory disorders .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, preventing further division.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignancies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoxazine derivatives often involves cyclization of nitro-substituted precursors. For example, a base-catalyzed hydrolysis (e.g., NaOH in MeOH/H₂O at 70°C) can facilitate ring closure and functional group interconversion, as seen in analogous benzoic acid derivatives . Optimization should focus on temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like nitro group reduction or ester hydrolysis. Monitoring via TLC or HPLC is critical to isolate intermediates.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve the dihydrobenzoxazine ring conformation and confirm substituent positions (e.g., nitro at C7, methyl at C2). Peaks near δ 2.0–2.5 ppm typically indicate methyl groups, while nitro groups deshield adjacent protons .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₈N₂O₆) and fragmentation patterns.

Q. How can researchers assess the purity of this compound, and what analytical standards are applicable?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference materials (CRMs) from authoritative sources like EPA DSSTox or Sigma-Aldrich. Purity thresholds ≥95% are standard for pharmacological studies .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under acidic or reducing conditions?

- Methodological Answer : The nitro group at C7 is electron-withdrawing, stabilizing the oxazine ring but susceptible to reduction (e.g., catalytic hydrogenation with Pd/C). In acidic conditions, protonation of the carbonyl oxygen may lead to ring-opening. Computational studies (DFT) can model charge distribution and predict reaction pathways .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, hypoxia models). Standardize protocols using normobaric hypoxia assays (e.g., murine models) and validate with positive controls like mexidole. Dose-response curves and metabolite profiling (LC-MS/MS) can clarify structure-activity relationships .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic compound in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., esterify the carboxylic acid for transient lipophilicity).

- Cocrystallization : Use coformers like citric acid or PEG-based polymers to enhance dissolution rates .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Focus on hydrogen bonding with the carboxylic acid and steric effects from the methyl group. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for benzoxazine derivatives under UV exposure?

- Methodological Answer : Stability depends on substituent electronics. The nitro group in this compound may act as a UV chromophore, accelerating photodegradation. Conduct accelerated stability testing (ICH Q1B guidelines) with controlled light sources (320–400 nm) and quantify degradation products via UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.